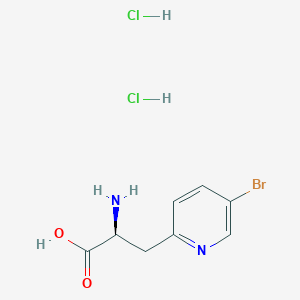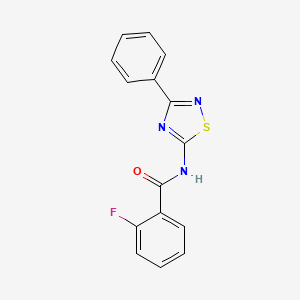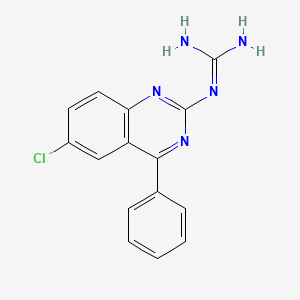
N-(6-chloro-4-phenylquinazolin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-chloro-4-phenylquinazolin-2-yl)guanidine” is a chemical compound with the molecular formula C15H12ClN5. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 5 nitrogen atoms. The molecular weight of the compound is 297.75.Scientific Research Applications
Synthesis and Adrenergic Blocking Effects
N-substituted 3,4-dihydroquinazolines, rigid analogues of phenylguanidines, exhibit biological activity, notably in decreasing blood pressure and antagonizing the pressor response to norepinephrine in anesthetized rats (Grosso et al., 1980).
Antitumor Potential
Novel quinazolinediones derivatives, including those synthesized from guanidine, have been evaluated for antitumor activity against human cell lines, demonstrating significant potency in some cases (Al-Romaizan et al., 2019).
Divergent Quinazolinone Rearrangement
A study on 2-chloroquinazolin-4(3H)-one rearrangement revealed the generation of twisted-cyclic or ring-fused guanidines, with potential applications in the synthesis of antitumor guanidines (Yan et al., 2020).
Antimalarial Activity
N-(chlorophenyl)-N'-[4-(substituted amino)-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines displayed modest antimalarial activity, demonstrating the potential of guanidine derivatives in antimalarial drug development (Werbel et al., 1987).
Microbicidal Efficacy
Synthesized pyrimidine–quinoline molecules, involving guanidine in their structure, exhibited notable antibacterial and antifungal activities, highlighting the microbicidal potential of such compounds (Patel et al., 2010).
Opioid Receptor Antagonism
4-Aminoquinazoline derivatives, including those involving guanidine, have been identified as potent antagonists for the opioid receptor like-1 (ORL1), offering insights into new pain management therapies (Okano et al., 2009).
GABA-A ρ1 Receptor Modulation
Guanidine compounds like GMQ have shown potential in modulating the GABA-A ρ1 receptor, which may have implications for developing treatments for neurological disorders (Snell et al., 2015).
Search for Anticancer Agents
Research on the cyclocondensations of 3,4-dihydroquinazolin-2-yl guanidine suggested the potential of the 1,3,5-triazino[2,1-b]quinazoline nucleus as a scaffold for developing anticancer agents (Dolzhenko et al., 2009).
Detoxification Fabric Against Nerve Agents
Guanidine-functionalized poly[2-(3-butenyl)-2-oxazoline]/Nylon-6,6 nanofibers have shown effectiveness in hydrolyzing toxic organophosphates, suggesting their use in protecting against chemical warfare agents (Ying et al., 2017).
Effects on Gastric Acid Secretion
The compound 2-guanidine-4-methylquinazoline was found to decrease basal and stimulated gastric acid secretion, indicating potential applications in treating conditions related to gastric acid overproduction (Pinelli et al., 1996).
Mechanism of Action
Target of Action
The primary target of N-(6-chloro-4-phenylquinazolin-2-yl)guanidine is the sodium/proton exchanger NHE3 . This protein plays a crucial role in maintaining the balance of sodium and hydrogen ions in cells, which is essential for various cellular functions .
Mode of Action
This compound acts as an inhibitor of the sodium/proton exchanger NHE3 . By binding to this target, it prevents the normal function of the exchanger, thereby disrupting the balance of sodium and hydrogen ions within the cell .
Biochemical Pathways
The inhibition of the sodium/proton exchanger NHE3 by this compound affects the sodium and proton balance in cells . This can have downstream effects on various biochemical pathways that rely on this balance, including cellular respiration and ion transport .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of sodium and hydrogen ion balance within cells due to the inhibition of the sodium/proton exchanger NHE3 . This can lead to changes in cellular function and potentially contribute to the therapeutic effects of the compound .
properties
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)20-15(19-12)21-14(17)18/h1-8H,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFEUSQLIFRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)
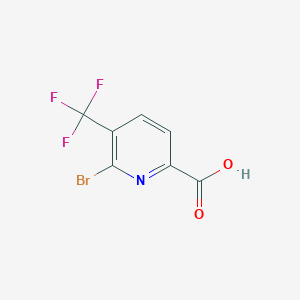
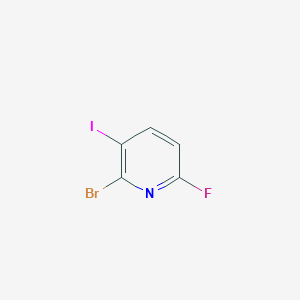
![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)
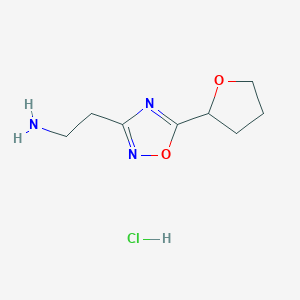


![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)


![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)
